1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
1-ethyl-6-thiophen-3-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-2-13-4-5-14-11(13)7-10(12-14)9-3-6-15-8-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWOIZBHYGAHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the thiophene nucleus, such as 1-ethyl-6-(thiophen-3-yl)-1h-imidazo[1,2-b]pyrazole, have been reported to possess a wide range of therapeutic properties. They are remarkably effective compounds with respect to their biological and physiological functions.
Mode of Action
It is known that pyrazole-bearing compounds are known for their diverse pharmacological effects
Biochemical Pathways
Compounds containing the thiophene nucleus have been reported to possess a wide range of therapeutic properties, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
It is known that thiophene-containing compounds are soluble in most organic solvents like alcohol and ether but insoluble in water, which may influence their absorption and distribution.
Result of Action
Compounds containing the thiophene nucleus have been reported to possess a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects.
Biological Activity
1-Ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a compound that belongs to the imidazo[1,2-b]pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data from various studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[1,2-b]pyrazoles exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to this compound showed effective minimum inhibitory concentrations (MIC) against several pathogens.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 | |
| Candida albicans | 0.30 |
These results indicate that the compound possesses notable activity against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of imidazo[1,2-b]pyrazole derivatives has been widely studied. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, the compound demonstrated an IC50 value in the micromolar range against pancreatic cancer cells (Panc-1), indicating significant antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| Panc-1 | 3.5 |
| MCF-7 | 4.0 |
| A549 | 5.2 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, studies have indicated that imidazo[1,2-b]pyrazole derivatives exhibit anti-inflammatory effects. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Parameter | Result |
|---|---|
| TNF-α Production | Reduced by 50% |
| IL-6 Production | Reduced by 40% |
This suggests a promising role for these compounds in treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of various imidazo[1,2-b]pyrazole derivatives for their biological activities. The study highlighted that modifications to the thiophene ring significantly influenced the biological efficacy of these compounds. Specifically, substituents on the thiophene moiety were found to enhance both antimicrobial and anticancer activities.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with imidazo[1,2-b]pyrazole structures exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of this compound demonstrate potent activity against various pathogens. For instance, Minimum Inhibitory Concentration (MIC) values for related pyrazole derivatives range from 0.22 to 0.25 μg/mL against multiple bacterial strains, indicating strong antimicrobial efficacy .
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival. The unique structure allows it to interact with various biological targets, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Additionally, there is evidence suggesting that 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole may possess anti-inflammatory properties. This could be beneficial in the treatment of conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
Materials Science
Organic Electronics
The electronic properties of the imidazo[1,2-b]pyrazole core make this compound a candidate for use in organic electronics. Its potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport can enhance the efficiency of these devices .
Nanocomposites
Research is ongoing into the incorporation of this compound into nanocomposite materials. These composites can exhibit improved mechanical and thermal properties, making them suitable for various industrial applications, including packaging and construction materials .
Biological Studies
Enzyme Inhibition Studies
This compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its ability to interact with specific enzymes makes it a valuable tool in biochemical research, particularly in the development of new therapeutic agents that target enzyme activity in disease states .
Receptor Binding Studies
The interaction of this compound with various receptors has been studied to elucidate its pharmacological profile. Understanding these interactions is crucial for the development of drugs that can modulate receptor activity effectively .
Data Tables
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antimicrobial, anticancer, anti-inflammatory activities |
| Materials Science | Applications in OLEDs, OPVs; potential use in nanocomposites |
| Biological Studies | Enzyme inhibition and receptor binding studies |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiophene ring could enhance activity levels.
- Anticancer Mechanism Investigation : Research exploring the anticancer effects revealed that this compound inhibits cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Material Performance Evaluation : A recent study evaluated the incorporation of this compound into polymer matrices for OLED applications. The results showed enhanced charge mobility and improved light emission efficiency compared to traditional materials.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiophene-3-yl moiety undergoes electrophilic aromatic substitution due to its electron-rich nature. In acidic conditions, nitration and sulfonation occur preferentially at the α-positions of the thiophene ring. For example:
-
Nitration : Using HNO₃/H₂SO₄ generates 1-ethyl-6-(5-nitrothiophen-3-yl)-1H-imidazo[1,2-b]pyrazole.
-
Halogenation : Reaction with Cl₂ in CCl₄ yields halogenated derivatives at the thiophene’s α-position.
Cross-Coupling Reactions
The imidazo[1,2-b]pyrazole core participates in Suzuki-Miyaura cross-coupling when halogenated. For instance:
-
Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at position 7 of the imidazo[1,2-b]pyrazole (Table 1) .
Table 1: Suzuki Coupling Outcomes
| Position Modified | Boronic Acid | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 7 | 4-Chlorophenyl | Pd(PPh₃)₄, K₂CO₃ | 82 | |
| 7 | 4-Methoxyphenyl | Pd(dppf)Cl₂, NaHCO₃ | 75 |
Functionalization via Metalation
Regioselective magnesiation using TMP-bases (e.g., TMPMgCl·LiCl) enables functionalization at position 2 of the imidazo[1,2-b]pyrazole . Subsequent quenching with electrophiles produces derivatives:
-
Alkylation : Trapping with alkyl halides yields 2-alkylated products.
-
Acylation : Reaction with acyl chlorides introduces ketone groups .
Oxidation Reactions
The thiophene ring undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form thiophene-1,1-dioxide derivatives, altering electronic properties for downstream applications.
C-H Activation
Direct C-H functionalization at position 5 of the imidazo[1,2-b]pyrazole is achieved using Ru or Rh catalysts. This method installs aryl or heteroaryl groups without pre-functionalization .
Table 2: C-H Activation Results
| Catalyst | Electrophile | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| [Ru(p-cymene)Cl₂]₂ | 4-Fluorophenyl iodide | 120 | 68 | |
| Rh₂(OAc)₄ | Pyridin-3-yl boronate | 100 | 71 |
Fragmentation and Rearrangement
Under strong base conditions (e.g., KOtBu), the imidazo[1,2-b]pyrazole undergoes ring-opening fragmentation to form push-pull dyes with a proaromatic malononitrile core . This reaction is critical for synthesizing fluorescent materials.
Biological Activity Modulation
While not a direct chemical reaction, kinase inhibition studies reveal that structural modifications (e.g., introducing electron-withdrawing groups on thiophene) enhance binding to FLT3 and NEK2 kinases . For example:
-
Compound 6b (with a pyrazole substituent) shows improved solubility and inhibitory activity against FLT3[D835Y] mutants .
Key Reaction Mechanisms
Comparison with Similar Compounds
Indole Isosteres (e.g., Pruvanserin Analogue)
The 1H-imidazo[1,2-b]pyrazole scaffold serves as a solubility-enhancing replacement for indole. Key comparisons include:
| Property | Pruvanserin (Indole) | 1H-Imidazo[1,2-b]pyrazole Isostere |
|---|---|---|
| logD | 3.2 | 2.1 |
| Aqueous Solubility | 0.01 mg/mL | 0.12 mg/mL |
| pKa (NH group) | ~10 (indole NH) | 7.3 |
| Synthetic Flexibility | Limited | High (via Br/Mg-exchange and metalations) |
Key Findings :
- The imidazo[1,2-b]pyrazole analogue exhibits a 12-fold increase in solubility due to reduced lipophilicity (logD) and a lower pKa, favoring deprotonation in physiological conditions .
- The scaffold’s NH group (pKa 7.3) is less acidic than indole’s NH (pKa ~10), enhancing solubility without compromising aromaticity .
Other Imidazo[1,2-b]pyrazole Derivatives
- Push-Pull Dyes: Derivatives functionalized with electron-donor (e.g., -OMe) and acceptor (e.g., -CN) groups exhibit intramolecular charge transfer (ICT), enabling applications in optoelectronics. For example, compound 14e (with a benzoyl group) shows a red-shifted absorption peak at 430 nm and enhanced photoluminescence .
- Thiophene vs.
Data Table: Physicochemical and Electronic Properties
| Compound | logD | Solubility (mg/mL) | pKa | Key Application |
|---|---|---|---|---|
| Pruvanserin (Indole) | 3.2 | 0.01 | ~10 | 5-HT2A antagonist |
| 1H-Imidazo[1,2-b]pyrazole Isostere | 2.1 | 0.12 | 7.3 | Improved drug candidate |
| 1-Ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole | *2.5 (est.) | *0.08 (est.) | 7.3 | Drug development, optoelectronics |
| Push-Pull Dye 14e | N/A | N/A | N/A | ICT-based materials |
*Estimated based on substituent effects.
Preparation Methods
Multicomponent Groebke–Blackburn–Bienaymé (GBB) Reaction Approach
The most efficient and widely adopted method for synthesizing imidazo[1,2-b]pyrazole derivatives, including 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole, is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction . This involves the condensation of:
- A bifunctional 5-aminopyrazole derivative (such as 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate),
- An aldehyde bearing the desired aromatic or heteroaromatic substituent (e.g., thiophene-3-carboxaldehyde for the thiophen-3-yl group),
- An isocyanide (e.g., ethyl isocyanide or tert-butyl isocyanide).
Key Features of the GBB Reaction:
- Regioselectivity and Tautomer Control: The reaction predominantly affords the 1H-imidazo[1,2-b]pyrazole isomer with an endocyclic double bond, confirmed by detailed 2D NMR studies, avoiding formation of other regioisomers or tautomers.
- Catalysis: Brønsted acids such as trifluoroacetic acid (TFA) at catalytic loadings (~20 mol%) are effective promoters, enhancing reaction rates and yields.
- Solvent System: A green-compatible solvent mixture of ethanol and water (1:1) optimizes yield and facilitates product isolation by simple filtration without extensive purification.
- Reaction Conditions: Room temperature or mild heating; reaction times are short (15–60 minutes) under optimized conditions, often with microwave assistance for intermediate formation.
Sequential One-Pot Microwave-Assisted Protocol
A streamlined synthetic route involves a two-step, one-pot process :
This method is operationally simple, environmentally friendly, and avoids isolation of intermediates, making it suitable for library synthesis of substituted imidazo[1,2-b]pyrazoles including the thiophen-3-yl derivative.
Substituent Effects and Yield Optimization
The nature of the aldehyde substituent significantly influences the yield:
Representative Data Table of GBB Reaction Conditions and Yields
| Entry | Aldehyde (R) | Isocyanide (R') | Catalyst (mol%) | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Thiophene-3-carboxaldehyde | Ethyl isocyanide | 20 (TFA) | EtOH/H2O (1:1) | 15 min | 66–77 | Good yield, simple filtration isolation |
| 2 | p-Tolualdehyde | tert-Butyl isocyanide | 20 (TFA) | EtOH/H2O (1:1) | 15 min | 79 | Model reaction, highest yield |
| 3 | Benzaldehyde | Cyclohexyl isocyanide | 20 (TFA) | EtOH/H2O (1:1) | 20 min | 70 | Comparable yields |
Mechanistic Insights
- The GBB reaction proceeds via initial imine formation between the aldehyde and the amino group of the 5-aminopyrazole.
- The isocyanide then attacks the imine carbon, leading to cyclization and formation of the imidazo[1,2-b]pyrazole ring.
- The acid catalyst facilitates protonation steps and stabilizes intermediates, accelerating the reaction.
Alternative Preparation Routes
While the GBB reaction is the most efficient and direct, other multicomponent reactions involving enaminones, benzaldehyde, hydrazine derivatives, and cyanoacetates have been reported for related pyrazole and pyrazolo[3,4-b]pyridine derivatives but are less directly applicable to the imidazo[1,2-b]pyrazole scaffold with thiophen-3-yl substitution.
Q & A
Q. Advanced Research Focus
- DFT-based methods : Calculate Gibbs free energy (ΔG) for tautomeric forms using Gaussian09 .
- Molecular dynamics (MD) simulations : Assess conformational stability in aqueous or lipid bilayer environments (GROMACS suite) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π) in crystal lattices .
How should researchers address solubility challenges during in vitro testing of this compound?
Q. Basic Research Focus
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetate) at the ethyl group to enhance aqueous solubility .
- Micellar encapsulation : Employ poloxamers or cyclodextrins for nanoparticle-based delivery .
What analytical techniques are critical for confirming the purity of this compound?
Q. Basic Research Focus
- HPLC-UV/HRMS : Use C18 columns (acetonitrile/water gradient) with high-resolution mass spectrometry for purity ≥95% .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
What are the key considerations for scaling up the synthesis of this compound from milligram to gram quantities?
Q. Advanced Research Focus
- Flow chemistry : Optimize residence time and temperature for continuous production .
- Green chemistry principles : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
How can contradictory results in biological activity between similar imidazo[1,2-b]pyrazole derivatives be systematically analyzed?
Q. Advanced Research Focus
- SAR studies : Correlate substituent effects (e.g., thiophene vs. phenyl) with activity using Hansch analysis .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers or trends .
- Proteomics profiling : Use LC-MS/MS to compare target engagement across derivatives .
What strategies mitigate degradation of this compound under physiological pH conditions?
Q. Advanced Research Focus
- pH-rate profiling : Identify degradation pathways (e.g., hydrolysis at acidic pH) .
- Stabilizing formulations : Use lyophilized powders or lipid-based nanoparticles .
- Structural modification : Introduce electron-donating groups (e.g., –OCH₃) to reduce electrophilic susceptibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
